N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-19(15-3-4-17-18(10-15)25-13-20-17)21(11-14-6-8-23-12-14)7-5-16-2-1-9-24-16/h1-4,6,8-10,12-13H,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBIZAHRVJAEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole core and thiophene/furan moieties in N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide are susceptible to oxidation. Common oxidizing agents like hydrogen peroxide () or potassium permanganate () can modify these heterocycles, leading to functional group transformations.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Acidic or neutral pH | Oxidized thiophene/furan derivatives | |
| Aqueous acidic medium | Dihydroxybenzothiazole derivatives |
This oxidation may generate sulfoxides or sulfones from the thiophene ring and hydroxylated derivatives from the furan moiety.
Reduction Reactions
Reduction typically targets the carboxamide group or heterocyclic rings. Sodium borohydride () or lithium aluminum hydride () can reduce the amide to an amine, while the thiophene ring may undergo catalytic hydrogenation.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Methanol, room temperature | Reduced amide (amine derivative) | |
| THF, reflux | Hydrogenated thiophene derivatives |
These reductions alter the compound’s electronic properties and may impact its biological activity.
Substitution Reactions
Electrophilic aromatic substitution on the benzothiazole ring and nucleophilic substitution on the thiophene’s sulfur are feasible. Bromination or nitration could occur at activated positions, while thiophene’s sulfur may react with nucleophiles like amines.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Acetic acid, room temperature | Brominated benzothiazole derivatives | |
| Acidic medium | Thiophene nucleophilic substitution |
Substitution reactions depend on steric and electronic factors influenced by the compound’s heterocyclic moieties .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic (e.g., ) or basic () conditions, yielding a carboxylic acid and an amine.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Aqueous, reflux | Benzo[d]thiazole-6-carboxylic acid | |
| Aqueous, heat | Amine derivative + carboxylate salt |
This reaction is critical for generating metabolites or intermediates in biological systems .
Cross-Coupling Reactions
The thiophene and furan rings can participate in Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds. Palladium catalysts () and boron reagents facilitate these transformations.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| , boronate | DMF, 80°C | Cross-coupled heterocyclic derivatives |
Such reactions expand the compound’s structural diversity for medicinal chemistry applications .
Functional Group Interactions
The bifuran/thiophene moieties and benzothiazole core interact synergistically in reactions:
-
Electron transfer : Thiophene’s sulfur facilitates redox reactions.
-
Hydrogen bonding : The carboxamide group engages in intermolecular interactions.
-
Steric effects : Bulky substituents influence reaction pathways.
These interactions are critical in determining reaction selectivity and efficiency .
Reaction Pathway Optimization
Industrial-scale synthesis often employs:
-
Microwave irradiation : Accelerates reaction rates while reducing solvent usage.
-
One-pot multicomponent reactions : Streamlines synthesis steps for cost efficiency.
-
Continuous flow reactors : Improves yield and purity under controlled conditions.
Scientific Research Applications
Structural Overview
The compound features a unique structure comprising:
- Furan ring
- Thiophene moiety
- Benzo[d]thiazole core
Its molecular formula is , with a molecular weight of approximately 333.42 g/mol. The structural complexity facilitates various biological interactions and chemical modifications.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Pseudomonas aeruginosa | 16 µg/mL |
The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide has been evaluated against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The compound exhibits cytotoxic effects, with IC50 values indicating its potency.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 12.5 | Doxorubicin 48.06 |
| SK-MEL-2 | 15.0 | Sorafenib 9.18 |
| SK-OV-3 | 10.0 | Doxorubicin 48.06 |
| HCT15 | 20.0 | Doxorubicin 48.06 |
The anticancer mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.
Fungicidal Activity
In addition to antibacterial and anticancer properties, the compound has shown significant fungicidal activity against various fungal strains. A study highlighted its effectiveness in controlling fungal infections in agricultural settings.
Table 3: Fungicidal Activity Data
| Fungal Strain | Concentration Tested (mg/L) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 70 |
| Aspergillus niger | 200 | 79 |
This efficacy suggests that the compound could be developed into a fungicide, providing an alternative to traditional chemical treatments.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, starting from benzo[d]thiazole derivatives and incorporating furan and thiophene moieties through acylation reactions.
Common Synthetic Route:
- Preparation of benzo[d]thiazole carboxylic acid.
- Conversion to acid chloride using thionyl chloride.
- Reaction with furan and thiophene derivatives under basic conditions to yield the desired carboxamide.
This synthetic approach allows for structural modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Carboxamide Series
Substituted Piperidinyl and Amine Derivatives ()
Compounds 8l , 8m , 8n , 9a , and 9b (Table 1) share the benzo[d]thiazole-6-carboxamide scaffold but differ in nitrogen substituents:
- 8l , 8m , 8n : Piperidinyl derivatives with carbamoyl, hydroxyl, or methyl groups.
- 9a, 9b: Diaminopropane or piperidine-3-amine substituents.
Key Differences :
- Synthesis : Yields vary significantly (29–89%) depending on substituents and purification methods (e.g., DCM:MeOH for 8l vs. acid hydrolysis for 9a ).
Table 1: Comparison of Benzothiazole Carboxamides from
| Compound | Substituent | Yield (%) | HPLC Purity (%) | Retention Time (min) |
|---|---|---|---|---|
| 8l | 3-Carbamoylpiperidinyl | 65 | 99.9 | 5.54 |
| 8m | 4-Hydroxypiperidinyl | 46 | 96.2 | 6.00 |
| 8n | 4-Methylpiperidinyl | 29 | 99.4 | 7.49 |
| 9a | 1,3-Diaminopropane | 62 | 99.8 | 4.40 |
| 9b | 3-Aminopiperidine | 89 | N/A | N/A |
2-Acetamido, 6-Carboxamide Derivatives ()
Compounds 20–24 and 26 (Table 2) feature 2-acetamido substitutions and diverse carboxamide side chains (e.g., sulfonamides, pyridinyl groups).
Key Differences :
- Synthesis : Reactions in DMF with EEDQ/EDC yield high-purity (>96%) solids with melting points >200°C, suggesting thermal stability .
- Substituent Effects : Sulfonamide and pyridinyl groups may enhance solubility or target binding compared to the target compound’s furan/thiophene groups.
Table 2: 2-Acetamido-Benzothiazole Derivatives from
| Compound | Carboxamide Substituent | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| 20 | 2-(Phenylsulfonamido)ethyl | >200 | >96 |
| 21 | 2-(Isopropylsulfonamido)ethyl | >200 | >96 |
| 26 | 4-(Pyridine-2-sulfonamido)phenyl | >200 | >96 |
Heteroaromatic Substitution Patterns
Thiophene-Containing Analogs ()
- FFF-31 (): A benzo[d]thiazole-6-carboxamide with a diazirinyl ethyl group. Its synthesis (76% yield, 76% purity) highlights scalability challenges compared to higher-yield analogs in .
- Compounds in : Feature 2-(thiophen-2-yl)ethyl groups but lack the furan substitution. This suggests the target compound’s dual heterocyclic design may optimize bioavailability or target engagement .
Trifluoromethyl-Benzothiazole Derivatives ()
Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives incorporate electron-withdrawing CF₃ groups, contrasting with the target’s electron-donating furan/thiophene. Such substitutions could alter lipophilicity and metabolic stability .
Solubility and Lipophilicity
- The target compound’s furan and thiophene groups may improve water solubility compared to ’s chlorophenyl derivatives. However, ’s sulfonamide analogs likely exhibit higher polarity .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound notable for its potential biological activities owing to its unique structural composition. This compound features a furan ring, a thiophene moiety, and a benzo[d]thiazole core, which contribute to its diverse pharmacological properties. This article reviews its biological activity, including antimicrobial, antioxidant, and potential anticancer effects, supported by relevant research findings and case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 369.46 g/mol. The compound's structure allows for various interactions with biological macromolecules, potentially modulating enzymatic and receptor activities.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown promising activity against various bacterial strains:
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 3a | S. aureus | 28 |
| 6a | E. coli | 25 |
| 6d | C. albicans | 37 |
In a study focusing on thiazole derivatives, compounds with similar structures demonstrated lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics like neomycin against E. coli and S. aureus .
2. Antioxidant Activity
The antioxidant potential of this compound is noteworthy due to its ability to scavenge free radicals. The antioxidant activities of related compounds were evaluated using the phosphomolybdate method:
| Compound | Antioxidant Activity (µg AAE/g dry sample) |
|---|---|
| 3a | 1962.48 |
| 6a | 2007.67 |
| 6d | 1654.76 |
These findings suggest that compounds with furan and thiophene functionalities can effectively reduce oxidative stress in biological systems .
3. Anticancer Potential
Emerging studies suggest that derivatives of benzo[d]thiazole may possess anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells:
- Case Study : A series of thiazole derivatives were tested for their cytotoxic effects on cancer cell lines, showing IC50 values ranging from to , indicating significant activity against Mycobacterium tuberculosis and potential anticancer effects .
The biological activity of this compound is attributed to its ability to engage in π–π stacking interactions and hydrogen bonding with target biomolecules. These interactions can modulate the function of enzymes and receptors, leading to various therapeutic effects.
Q & A
Q. What are the typical synthetic routes for synthesizing N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide?
Answer: The compound is synthesized via multi-step organic reactions, often involving:
- Cyclization to form the benzothiazole core (e.g., using 2-aminothiophenol derivatives and carboxylic acids under acidic conditions) .
- Amide coupling between the benzothiazole-6-carboxylic acid and substituted amines (e.g., furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine) using coupling agents like EEDQ (ethoxycarbonyl-ethoxy-dihydroquinoline) in DMF .
- Purification via thin-layer chromatography (TLC) or flash column chromatography, followed by recrystallization to achieve >96% purity (confirmed by HPLC) .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzothiazole formation | H₂SO₄, reflux, 4h | 70-85% | |
| Amide coupling | EEDQ, DMF, 24h, RT | 60-75% | |
| Purification | TLC (silica gel, ethyl acetate/hexane) | >96% purity |
Q. How is the compound characterized to confirm its structure and purity?
Answer: Key characterization methods include:
- Spectroscopy :
- Thermal analysis : Melting points >200°C (indicative of crystalline purity) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Answer: Yields depend on:
- Catalyst selection : EEDQ outperforms carbodiimides in amide coupling due to reduced side reactions .
- Solvent polarity : DMF enhances solubility of intermediates compared to THF or ethanol .
- Temperature control : Prolonged reflux (e.g., 24h) improves cyclization efficiency for benzothiazole formation .
- Purification : Flash chromatography with gradient elution (e.g., 30–70% ethyl acetate in hexane) increases recovery of pure product .
Example Optimization Table:
| Parameter | Suboptimal Condition | Optimized Condition | Yield Increase |
|---|---|---|---|
| Catalyst | DCC | EEDQ | 15% |
| Solvent | THF | DMF | 20% |
| Reaction Time | 12h | 24h | 10% |
Q. What in vitro assays are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?
Answer:
Q. Resolving contradictions :
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurities affecting bioactivity .
- Assay standardization : Use consistent cell passage numbers and positive controls (e.g., cisplatin for cytotoxicity) .
Example Bioactivity Table:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.3 ± 1.2 | |
| A549 (Lung Cancer) | 18.7 ± 2.1 | |
| S. aureus | MIC = 16 µg/mL |
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
Answer:
- Modify substituents :
- Assay design : Compare derivatives in parallel using standardized cytotoxicity and kinase inhibition assays (e.g., BRAF V600E inhibition for anticancer activity) .
SAR Findings from Analogues:
| Derivative | R Group | IC₅₀ (µM) | Trend |
|---|---|---|---|
| A | Furan-3-ylmethyl | 12.3 | Baseline |
| B | Pyridin-2-ylmethyl | 8.9 | ↑ Potency |
| C | Thiophen-3-yl | 22.4 | ↓ Potency |
Q. What computational methods are employed to predict binding modes and guide synthetic modifications?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., BRAF V600E kinase, PDB ID: 3OG7) .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., benzothiazole carbonyl) and hydrophobic regions (thiophene ring) .
- ADMET prediction : SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
